molecular formula C13H12BrNO2 B1381374 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone CAS No. 1159981-09-5

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone

Cat. No.: B1381374
CAS No.: 1159981-09-5
M. Wt: 294.14 g/mol
InChI Key: ZOIASHFMTFPZBO-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone is an organic compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone typically involves the bromination of 1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent in an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating the formation of new bonds with other molecules. This property makes it useful in various chemical reactions and biological studies .

Comparison with Similar Compounds

2-Bromo-1-(5-methyl-3-p-tolylisoxazol-4-yl)ethanone can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity.

Properties

IUPAC Name

2-bromo-1-[5-methyl-3-(4-methylphenyl)-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-3-5-10(6-4-8)13-12(11(16)7-14)9(2)17-15-13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIASHFMTFPZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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